molecular formula C25H17F3N4O2S B11062858 N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}quinoline-8-sulfonamide

N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}quinoline-8-sulfonamide

Cat. No.: B11062858
M. Wt: 494.5 g/mol
InChI Key: HZDGLZQUMSPHFX-UHFFFAOYSA-N
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Description

N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}quinoline-8-sulfonamide, a mouthful of a name, belongs to the class of organofluorine compounds. Fluorine incorporation in organic molecules often leads to unique properties and diverse applications, including pharmaceuticals, electronics, agrochemicals, and catalysis . This compound has drawn attention due to its intriguing pharmacological activities.

Preparation Methods

The synthetic routes for this compound involve the incorporation of a trifluoromethyl (CF₃) group into the quinoline scaffold. While specific methods may vary, the general approach includes the introduction of the CF₃ group at a suitable stage during synthesis. Industrial production methods likely optimize yield and scalability.

Chemical Reactions Analysis

    Reactions: N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}quinoline-8-sulfonamide can undergo various reactions, such as oxidation, reduction, and substitution.

    Common Reagents and Conditions: Reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines) play crucial roles.

    Major Products: Depending on the reaction, products may include derivatives with altered pharmacological properties.

Scientific Research Applications

This compound finds applications across scientific domains:

    Medicine: Investigate its potential as a drug candidate for specific diseases.

    Chemistry: Explore its reactivity and design new derivatives.

    Biology: Study its interactions with biological targets.

    Industry: Assess its use in materials or catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with molecular targets (e.g., enzymes, receptors) and modulation of cellular pathways. Further studies are needed to elucidate its precise effects.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related structures. Its uniqueness lies in the combination of the quinoline scaffold, phenyl rings, and the trifluoromethyl group.

Properties

Molecular Formula

C25H17F3N4O2S

Molecular Weight

494.5 g/mol

IUPAC Name

N-[4-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]quinoline-8-sulfonamide

InChI

InChI=1S/C25H17F3N4O2S/c26-25(27,28)23-16-21(32(30-23)20-8-2-1-3-9-20)17-11-13-19(14-12-17)31-35(33,34)22-10-4-6-18-7-5-15-29-24(18)22/h1-16,31H

InChI Key

HZDGLZQUMSPHFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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